molecular formula C22H22FN3O4 B14943231 3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B14943231
M. Wt: 411.4 g/mol
InChI Key: FLSGHTFDKLSSET-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a piperidine ring, and a fluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the benzodioxole and piperidine intermediates, followed by their coupling with the fluorophenyl pyrrolidine dione. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the functional groups involved .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with proteins involved in cell cycle regulation, potentially leading to cell cycle arrest and apoptosis in cancer cells. The piperidine ring may enhance the compound’s binding affinity to its targets, while the fluorophenyl group can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds include those with benzodioxole and piperidine moieties, such as:

Compared to these compounds, 3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione offers a unique combination of structural features that may enhance its biological activity and specificity.

Properties

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22FN3O4/c23-16-3-1-2-4-17(16)26-21(27)12-18(22(26)28)25-9-7-14(8-10-25)24-15-5-6-19-20(11-15)30-13-29-19/h1-6,11,14,18,24H,7-10,12-13H2

InChI Key

FLSGHTFDKLSSET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=CC=C5F

Origin of Product

United States

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